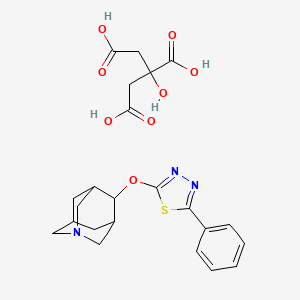
Nelonicline (citrate)
Cat. No. B8402845
M. Wt: 505.5 g/mol
InChI Key: JIGJENFBLHIYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08987453B2
Procedure details


(4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane free base (62 mg, 0.2 mmol) was dissolved in 1.5 mL of methanol. Citric acid (19 mg, 0.1 mmol) was dissolved in 0.5 mL of methanol. The citric acid solution was added to the (4s)-4-(5-phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane free base solution while stirring. (4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane monohydrogen citrate crystallized over time while stirring.
Quantity
62 mg
Type
reactant
Reaction Step One





Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26]>CO>[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26].[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
62 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
19 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane monohydrogen citrate crystallized over time
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
